6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997237
InChI: InChI=1S/C10H10N2S/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H2,11,12)
SMILES:
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol

6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine

CAS No.:

Cat. No.: VC15997237

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine -

Specification

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
IUPAC Name 6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazol-2-amine
Standard InChI InChI=1S/C10H10N2S/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H2,11,12)
Standard InChI Key MPVRQOFISAAHEX-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC3=C(C=C2C1)SC(=N3)N

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, 6,7-dihydro-5H-cyclopenta[f] benzothiazol-2-amine, reflects its bicyclic framework comprising a five-membered cyclopentane ring fused to a benzene-thiazole system. Key structural features include:

Molecular Geometry

The indeno-thiazole core imposes planarity on the aromatic system, while the cyclopentane ring introduces slight puckering, as inferred from analogous fused-ring thiazoles . The amine group at position 2 contributes to potential hydrogen-bonding interactions, a trait common in bioactive thiazoles .

Physicochemical Properties

While experimental data on solubility and stability are unavailable, calculated properties can be extrapolated:

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂S
Molecular Weight190.27 g/mol
LogP (Predicted)~2.5 (similar to , ) ,
Hydrogen Bond Donors1 (NH₂)

The absence of melting/boiling point data underscores the need for further experimental characterization.

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 6,7-dihydro-5H-indeno[5,6-d]thiazol-2-amine likely follows routes analogous to those for substituted benzothiazoles. A plausible pathway involves:

  • Cyclocondensation: Reaction of 5-aminoindan-1-one with thiocyanate derivatives under acidic conditions.

  • Ring Closure: Intramolecular cyclization facilitated by dehydrating agents like P₂O₅ or H₂SO₄ .

Comparisons to structurally related compounds, such as 6-nitrobenzo[d]thiazol-2-amine (melting point: 247–249°C) and 5-bromo-6-methoxy derivatives , suggest that electron-withdrawing substituents may require harsher reaction conditions.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring cyclization occurs at the correct position to form the indeno-thiazole system.

  • Purification: Separation from byproducts like unreacted amines or over-oxidized species, necessitating chromatographic techniques .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical NMR signals based on analogous compounds :

  • ¹H NMR:

    • δ 6.8–7.2 ppm (aromatic protons)

    • δ 3.1–3.5 ppm (cyclopentane CH₂)

    • δ 5.2 ppm (NH₂, broad singlet)

  • ¹³C NMR:

    • δ 160–165 ppm (C=N of thiazole)

    • δ 120–140 ppm (aromatic carbons)

Mass Spectrometry (MS)

The molecular ion peak at m/z 190.27 [M]⁺ would dominate the spectrum, with fragmentation patterns likely involving loss of NH₂ (17 Da) and subsequent ring opening.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator